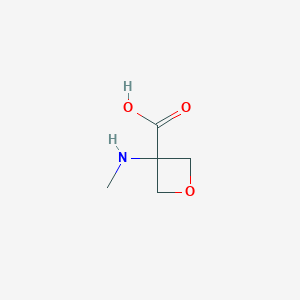
3-(Methylamino)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Methylamino)oxetane-3-carboxylic acid” is a type of oxetane, which is a heterocyclic compound containing a four-membered ring with three carbon atoms and one oxygen atom . Oxetanes are of great interest in medicinal chemistry due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of oxetanes often involves the opening of an epoxide ring with a nucleophile . For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in oxetanes . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .Molecular Structure Analysis
The molecular formula of “this compound” is C5H9NO3 . The structure includes an oxetane ring, which is a four-membered ring with three carbon atoms and one oxygen atom .Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For example, they can be formed through the opening of an epoxide ring with a nucleophile . They can also undergo ring expansion to form larger rings .Applications De Recherche Scientifique
3-(Methylamino)oxetane-3-carboxylic acid has been studied for its potential applications in drug design and development, as well as in the fields of biochemistry and physiology. It has been found to possess strong antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, this compound has been shown to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.
Mécanisme D'action
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physicochemical properties . They are known to be more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes, in general, have been utilized in medicinal chemistry, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable, which could potentially influence the bioavailability of the compound .
Result of Action
Oxetanes have been used in the development of various drugs, including chemotherapies for treating cancer .
Action Environment
The stability and lipophilicity of oxetanes could potentially be influenced by environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Methylamino)oxetane-3-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is a relatively inexpensive compound that is readily available. In addition, this compound is a relatively stable compound that is not easily degraded. However, one of the main limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for the study of 3-(Methylamino)oxetane-3-carboxylic acid. One potential direction is to further study the biochemical and physiological effects of this compound, such as its potential to reduce the production of pro-inflammatory mediators and its potential to reduce the levels of cholesterol and triglycerides in the blood. Another potential direction is to further study the potential applications of this compound in drug design and development, as well as in the fields of biochemistry and physiology. Finally, further research could be conducted on the synthesis methods of this compound, as well as on the advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
3-(Methylamino)oxetane-3-carboxylic acid can be synthesized by a variety of methods, including the Mitsunobu reaction, the Claisen rearrangement, and the Wittig reaction. The Mitsunobu reaction is a palladium-catalyzed reaction of an aldehyde or ketone with an alcohol, which results in the formation of an oxetane. The Claisen rearrangement is a reaction of an allyl ether with an aldehyde or ketone, which results in the formation of an oxetane. The Wittig reaction is a reaction of a phosphonium salt with an aldehyde or ketone, which results in the formation of an oxetane. All of these reactions can be used to synthesize this compound.
Safety and Hazards
Propriétés
IUPAC Name |
3-(methylamino)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHHNPUXSLYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

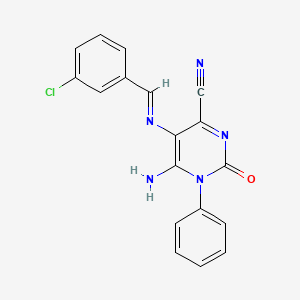
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)

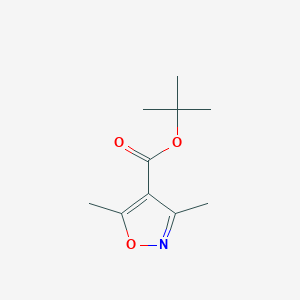
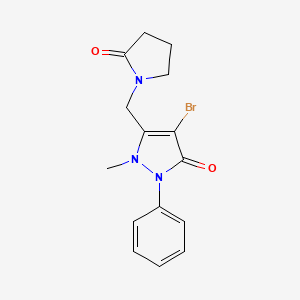

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
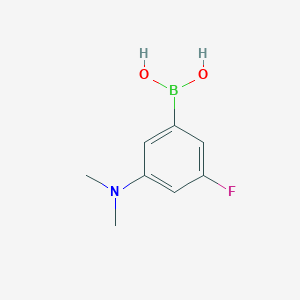
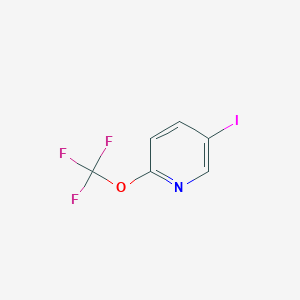

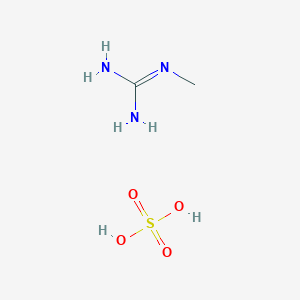

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
